

Megastigmatrienone A: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone A is a naturally occurring C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids. It is a significant contributor to the characteristic aroma of tobacco (Nicotiana tabacum) and is also found in various other natural sources, including aged wines and certain medicinal plants. This technical guide provides a comprehensive overview of the physical and chemical properties of **Megastigmatrienone A**, detailed experimental protocols for its analysis, and an exploration of its potential biological activities, with a focus on its anti-inflammatory properties.

Physical and Chemical Properties

Megastigmatrienone A exists as one of several isomers, and its properties can vary depending on the specific isomeric form. The data presented here pertains primarily to **Megastigmatrienone A**, where specified.

General Properties



Property	Value	Source
Molecular Formula	C13H18O	
Molecular Weight	190.28 g/mol	_
Appearance	Clear to pale yellowish liquid	_
Odor	Fruity, floral, tobacco-like	_
CAS Number	5492-79-5	-

Physicochemical Data

Property	Value	Method/Conditions	Source
Boiling Point	85-86 °C	@ 7 x 10 ⁻³ Torr	
Solubility	Soluble in ethanol and DMSO. Practically insoluble in water.		
Kovats Retention Index	1534 (Standard non- polar)	GC	_

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of **Megastigmatrienone A**.

¹H and ¹³C NMR Spectroscopy

Specific peak assignments for **Megastigmatrienone A** are not readily available in the public domain and would typically be determined through detailed 2D NMR experiments (COSY, HSQC, HMBC) on a purified sample.

Infrared (IR) Spectroscopy

The IR spectrum of **Megastigmatrienone A** would be expected to show characteristic absorption bands for its functional groups.

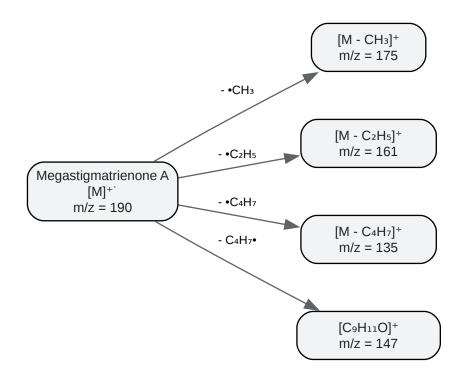


Wavenumber (cm ⁻¹)	Intensity	Assignment	
~1670-1690	Strong	C=O stretch (α , β -unsaturated ketone)	
~1600-1650	Medium	C=C stretch (conjugated)	
~2850-3000	Medium-Strong	C-H stretch (alkane)	
~3010-3100	Weak-Medium	C-H stretch (alkene)	

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Megastigmatrienone A** (m/z 190) would likely produce a fragmentation pattern resulting from the cleavage of the cyclohexenone ring and the butenylidene side chain.

Hypothetical Fragmentation Pathway:



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Caption: Proposed EI-MS fragmentation of **Megastigmatrienone A**.

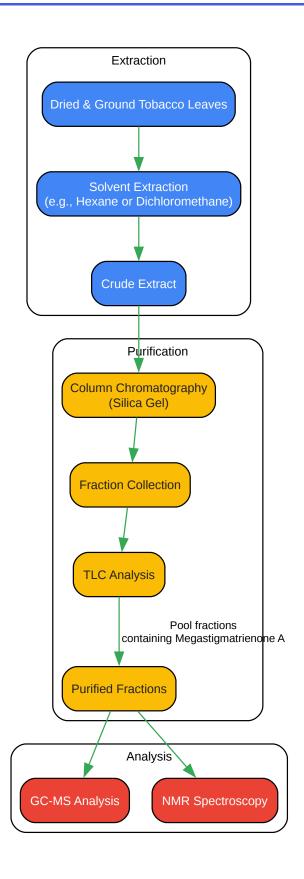


Experimental Protocols Isolation of Megastigmatrienone A from Nicotiana tabacum

This protocol describes a general method for the extraction and isolation of **Megastigmatrienone A** from tobacco leaves.

Workflow:





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Caption: Workflow for isolation and analysis of Megastigmatrienone A.



Methodology:

- Extraction: Dried and ground tobacco leaves are subjected to solvent extraction, typically
 using a non-polar solvent like hexane or dichloromethane, to isolate the volatile and semivolatile compounds.
- Purification: The resulting crude extract is then purified using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate mixture), is employed to separate the different components.
- Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing **Megastigmatrienone A**.
- Characterization: The purified fractions are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Quantification by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This method is suitable for the quantitative analysis of **Megastigmatrienone A** in complex matrices like tobacco or wine.

Methodology:

- Sample Preparation: A known amount of the sample is placed in a sealed vial.
- SPME: A solid-phase microextraction fiber (e.g., PDMS/DVB) is exposed to the headspace above the sample for a defined period to adsorb the volatile compounds.
- GC-MS Analysis: The fiber is then desorbed in the hot injection port of a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer.
- Quantification: Quantification is achieved by comparing the peak area of Megastigmatrienone A to that of an internal standard.



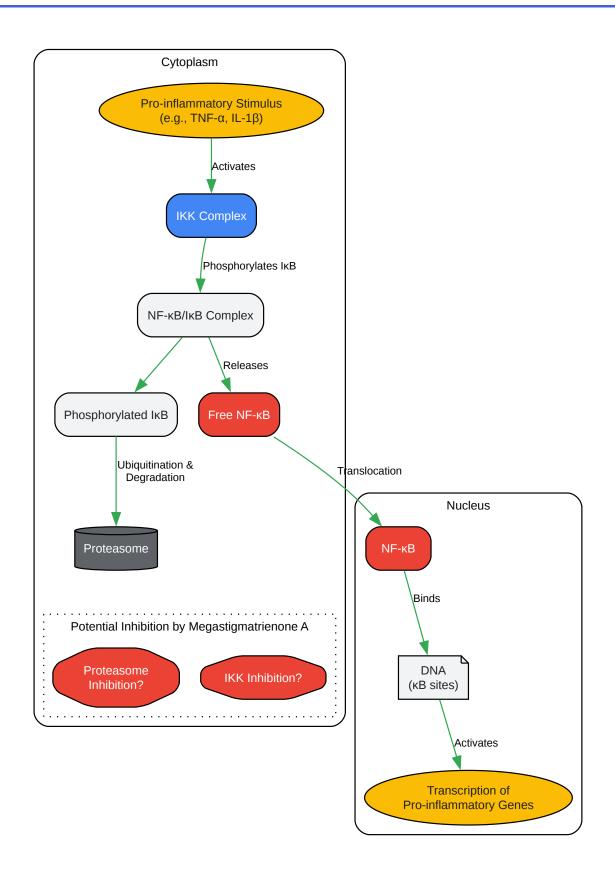
Biological Activity: Anti-inflammatory Properties

While direct studies on **Megastigmatrienone A** are limited, related megastigmanes have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-kB Signaling Pathway and Potential Inhibition

The NF- κ B pathway is a crucial regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF- α , IL-1 β), the I κ B kinase (IKK) complex phosphorylates I κ B, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes.





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Caption: The NF-kB signaling pathway and potential points of inhibition.



Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a common method to screen for compounds that modulate NF-kB activity.

Methodology:

- Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or THP-1) is transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-kB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected as an internal control for transfection efficiency and cell viability.
- Compound Treatment: The transfected cells are then treated with various concentrations of Megastigmatrienone A for a defined period.
- Stimulation: Following treatment, the cells are stimulated with a known NF- κ B activator, such as TNF- α or lipopolysaccharide (LPS), to induce the inflammatory response.
- Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
- Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of **Megastigmatrienone A** would indicate an inhibitory effect on the NF-kB signaling pathway.

Conclusion

Megastigmatrienone A is a noteworthy natural product with distinct sensory properties and potential biological activities. This guide has provided an overview of its known physical and chemical characteristics, along with detailed methodologies for its isolation, characterization, and the investigation of its anti-inflammatory potential. Further research is warranted to fully elucidate the specific spectral data of Megastigmatrienone A and to confirm its mechanism of action on signaling pathways such as NF-κB. Such studies will be invaluable for its potential application in the fields of flavor chemistry, natural products research, and drug development.



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